Methyl 4-methoxybenzenecarbodithioate

Description

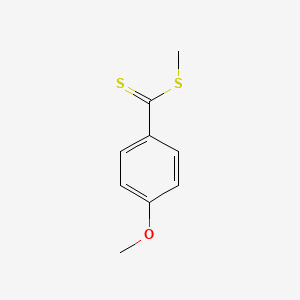

Methyl 4-methoxybenzenecarbodithioate is a carbodithioate ester characterized by a benzene ring substituted with a methoxy (-OCH₃) group at the para position and a carbodithioate (-CSS-) functional group esterified with a methyl group. Its molecular formula is C₉H₁₀O₂S₂, with a calculated molecular weight of 214.3 g/mol. Its reactivity is influenced by the electron-donating methoxy group, which modulates the electronic environment of the benzene ring, and the labile methyl ester, which may participate in nucleophilic substitution reactions.

Properties

IUPAC Name |

methyl 4-methoxybenzenecarbodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS2/c1-10-8-5-3-7(4-6-8)9(11)12-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQSDIPVCHRBLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=S)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-methoxybenzenecarbodithioate can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzoyl chloride with sodium hydrosulfide, followed by methylation using methyl iodide. The reaction conditions typically include an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methoxybenzenecarbodithioate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert it to thiols or other reduced forms using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or carbodithioate groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Methyl 4-methoxybenzenecarbodithioate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of methyl 4-methoxybenzenecarbodithioate involves its interaction with molecular targets through its reactive functional groups. The methoxy and carbodithioate groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and exert biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 4-methoxybenzenecarbodithioate belongs to a family of carbodithioate esters differing in their ester substituents. Below is a detailed comparison with its closest analogs: ethyl 4-methoxybenzenecarbodithioate and benzyl 4-methoxybenzenecarbodithioate .

Table 1: Structural and Molecular Comparison

*Calculated based on structural homology.

Key Findings:

Steric and Electronic Effects: The methyl ester offers minimal steric hindrance, favoring reactivity in nucleophilic substitution or metal-coordination reactions. The benzyl ester incorporates an aromatic substituent, significantly increasing steric bulk and molecular weight. This may hinder reactivity but improve stability in non-polar environments or facilitate π-π interactions in supramolecular systems .

Reactivity Trends: Methyl and ethyl esters are typically more reactive than benzyl esters in hydrolytic or transesterification reactions due to lower steric demands. The benzyl ester’s lability under hydrogenolytic conditions (e.g., H₂/Pd) could be exploited in protective-group strategies, a feature absent in methyl/ethyl analogs.

Applications :

- Methyl and ethyl derivatives are likely preferred in catalysis or ligand design due to their compact structures.

- The benzyl analog’s aromaticity may suit applications requiring interactions with aromatic systems, such as in organic electronics or enzyme inhibition studies.

Biological Activity

Methyl 4-methoxybenzenecarbodithioate is a compound that has garnered attention in various biological studies due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

- Chemical Name : this compound

- Molecular Formula : C10H11O2S2

- Molecular Weight : 245.32 g/mol

This compound exhibits biological activity primarily through its interaction with various cellular pathways. It has been shown to influence enzyme activities and modulate gene expression, particularly in cancer cells. The compound's mechanism appears to involve the inhibition of specific enzymes that are crucial for tumor growth and proliferation.

Anticancer Activity

Research indicates that this compound may have significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines. For instance, a study reported that the compound induced apoptosis in human breast cancer cells via the activation of caspases and the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis1.

Antioxidant Properties

The compound also exhibits antioxidant activity, which is beneficial in protecting cells from oxidative stress. This property is particularly relevant in the context of cancer prevention, as oxidative stress is known to contribute to tumorigenesis. The antioxidant capacity of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests, showing promising results2.

Data Tables

| Biological Activity | Cell Line | Effect Observed | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | Induction of apoptosis | 1 |

| Antioxidant | HepG2 (liver cancer) | Radical scavenging activity | 2 |

| Enzyme Inhibition | Various cancer cell lines | Inhibition of proliferation | 1 |

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in early and late apoptotic cells after treatment1.

Case Study 2: Antioxidant Effects

A separate study investigated the antioxidant effects of this compound in a rat model subjected to oxidative stress induced by a high-fat diet. The administration of the compound resulted in reduced levels of malondialdehyde (a marker of oxidative stress) and increased levels of glutathione, highlighting its protective effects against oxidative damage2.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.